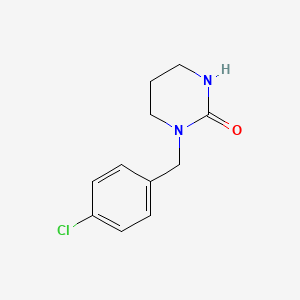

1-(4-chlorobenzyl)tetrahydropyrimidin-2(1H)-one

Overview

Description

1-(4-chlorobenzyl)tetrahydropyrimidin-2(1H)-one, often referred to as 4-chlorobenzyl-THP, is a synthetic organic compound that has been studied for its potential applications in scientific research. This molecule is a heterocyclic compound that contains a five-membered ring composed of a nitrogen atom, four carbon atoms, and a chlorine atom. 4-chlorobenzyl-THP has been studied for its potential applications in drug discovery, biochemistry, and physiology.

Scientific Research Applications

Synthesis Methods

- A novel approach for synthesizing N1-substituted 3,4-dihydropyrimidin-2(1H)-ones was developed, using α-chlorobenzyl isocyanates with ethyl N-alkyl(aryl)-β-aminocrotonates. This method produced high yields of Nl-aryl and N1-alkyl substituted Biginelli compounds that are challenging to obtain by other methods (Sukach et al., 2006).

Pharmaceutical and Therapeutic Properties

- The synthesis of 3,4-dihydropyrimidin-2(1H)-ones using alcohols in aqueous media was developed under environmentally friendly conditions. These derivatives are important intermediates with therapeutic and pharmacological properties (Kęciek et al., 2020).

- Compounds derived from 3,4-dihydropyrimidin-2(1H)-one demonstrated potential anticancer activities. The study also found that certain structural features, like the introduction of an aryl chain, contributed to anti-proliferative potency (Liu et al., 2019).

Molecular Properties and Chemical Reactions

- Quantum chemical features of certain derivatives were analyzed to understand their molecular properties. These studies also included evaluations of cytotoxic activities against human cancer cell lines (Kökbudak et al., 2020).

- The influence of substituents on NMR and DFT studies of tetrahydropyrimidinone derivatives was examined, revealing insights into the electronic and steric effects on these compounds (Memarian & Sanchooli, 2016).

Applications in Corrosion Inhibition

- The effectiveness of 3,4-dihydropyrimidin-2(1H)-ones as corrosion inhibitors for mild steel in hydrochloric acid was investigated, revealing significant inhibition efficiency. This study linked the inhibition to electronic properties derived from quantum chemical approaches (Yadav et al., 2010).

Other Synthetic Applications

- Advances in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, including new methodologies and applications in areas like combinatorial chemistry and natural product synthesis, have been highlighted, reflecting the compound's diverse utility (Kappe, 2000).

properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-1,3-diazinan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O/c12-10-4-2-9(3-5-10)8-14-7-1-6-13-11(14)15/h2-5H,1,6-8H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAAJHRMBUHXWLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)N(C1)CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49649066 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(4-chlorobenzyl)tetrahydropyrimidin-2(1H)-one | |

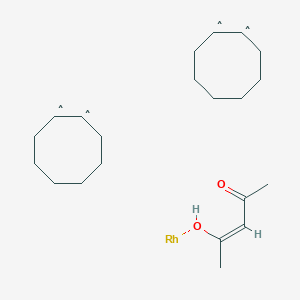

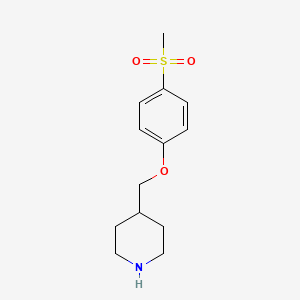

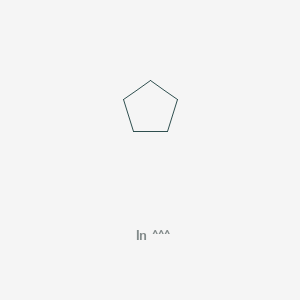

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]methyl}pyridine](/img/structure/B3130957.png)

![N'-[(1E)-(2-chloro-6-fluorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B3130991.png)

![3-(Trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B3130995.png)